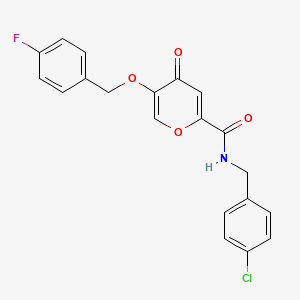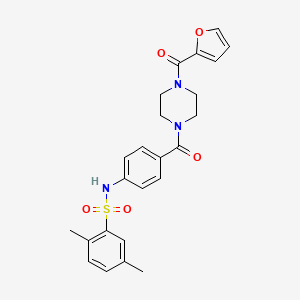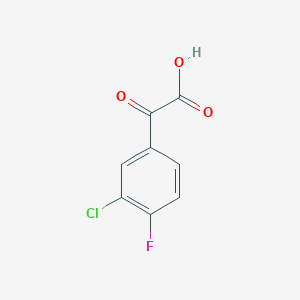
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Synthesis of Polynuclear Heterocycles
A study described the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, showcasing the methodology for producing biologically active compounds. This research underlines the versatility of pyrimidine derivatives in synthesizing compounds with potential biological activities, including inhibitors of adenosine kinase and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Acidity Constants by Capillary Electrophoresis
Investigation into the acidity constants of molecules with acidic carbon atoms, including pyrimidine derivatives, via capillary electrophoresis. This study is crucial for understanding the structure-activity relationships of such compounds (Mofaddel, Bar, Villemin, & Desbène, 2004).
Synthesis of Heterocyclic Derivatives
Research on the synthesis of various heterocyclic derivatives, including pyrimidines, highlights the chemical reactions and methodologies employed to create compounds with potential antibacterial properties. This work contributes to the development of new therapeutic agents (More, Chandra, Nargund, & Nargund, 2013).
Biological and Medicinal Applications
Anticancer and Antitumor Activities
Synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents demonstrate the potential of pyrimidine derivatives in medicinal chemistry. The specific biological activities, including anticancer and antibacterial effects, underline the significance of these compounds in drug development (More, Chandra, Nargund, & Nargund, 2013).
Synthesis of Fluorine/Phosphorus Substituted Compounds
A study on the synthesis of new fluorine substituted triazinones demonstrates the process of creating structurally diverse compounds with potential biological activities. These compounds were evaluated as molluscicidal agents against snails responsible for bilharziasis diseases, showcasing a unique application in public health (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Mécanisme D'action
The interaction with these targets can lead to changes in cell signaling pathways, affecting cell growth and proliferation . The pharmacokinetics of such compounds would generally involve absorption, distribution, metabolism, and excretion (ADME), but the specifics would depend on the exact structure of the compound. The molecular and cellular effects of the compound’s action would likely involve changes in cell growth and possibly induction of cell death . Environmental factors such as pH, temperature, and presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-11-4-2-1-3-10(11)13-5-6-20(7-8-24-13)15(22)12-9-14(21)19-16(23)18-12/h1-4,9,13H,5-8H2,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUJOLNWGFSPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)

![[(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl][(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]amine hydrochloride](/img/structure/B2592816.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)
![2-Amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2592822.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2592823.png)

![2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide](/img/structure/B2592826.png)

![2-(2-chlorophenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2592829.png)
![3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2592831.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2592834.png)
